molecular formula C12H6BrCl2N5O B1529844 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide CAS No. 1177416-22-6

8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Numéro de catalogue: B1529844
Numéro CAS: 1177416-22-6
Poids moléculaire: 387.02 g/mol
Clé InChI: KZTNVDJWXYFIJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H6BrCl2N5O and its molecular weight is 387.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that imidazo[1,2-b]pyridazine derivatives, including this compound, exhibit promising anticancer properties. They are being studied for their ability to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
  • Inhibition of Protein Kinases :
    • This compound has shown activity against various protein kinases, which are critical in cell signaling pathways. Inhibiting these kinases can lead to decreased proliferation of cancer cells and may enhance the efficacy of existing treatments .
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide inhibited growth in several cancer cell lines, including breast and lung cancer models. The compound was found to induce apoptosis through the activation of caspase pathways .

Case Study 2: Kinase Inhibition

In a recent investigation into the structure-activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives, this compound was identified as a potent inhibitor of the EGFR kinase. The study highlighted its potential as a lead compound for developing new therapeutics targeting EGFR-driven cancers .

Activité Biologique

8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C12H6BrCl2N5O
  • Molecular Weight : 387.02 g/mol
  • CAS Number : 1177416-22-6

The compound exhibits a range of biological activities primarily attributed to its ability to interact with various molecular targets, including:

  • Inhibition of Heat Shock Protein 90 (HSP90) : It has been identified as a potential inhibitor of HSP90, which plays a critical role in cancer cell proliferation and survival. Inhibition of HSP90 can lead to the destabilization of client proteins involved in oncogenic signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, which are under investigation for potential therapeutic applications against bacterial and fungal infections.

Anticancer Activity

Research indicates that compounds similar to 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine derivatives have shown significant anticancer activity. A study reported the synthesis of related pyrazole derivatives that demonstrated notable cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with a significant synergistic effect when combined with doxorubicin .

Antiparasitic Activity

The compound's activity against parasitic infections has also been evaluated:

  • Trypanosomiasis : It demonstrated submicromolar activity against the trypomastigote form of Trypanosoma brucei, with an effective concentration (EC50) of approximately 0.38 µM, outperforming some reference drugs .
CompoundEC50 (µM)Reference Drug EC50 (µM)
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine0.38Fexinidazole - 1.4
Hit A0.95-

Cytotoxicity

While showing promising efficacy against T. brucei, the solubility issues in culture media limit the determination of cytotoxicity in human cell lines such as HepG2. The compound exhibited a cytotoxic concentration (CC50) greater than 7.8 µM, indicating potential safety concerns at therapeutic doses .

Case Studies

  • In Vitro Studies : A series of in vitro experiments assessed the biological activity of various derivatives related to imidazopyridazines. Notably, compounds demonstrated varying degrees of efficacy against different cancer cell lines and pathogens.
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that specific substitutions on the imidazo-pyridazine scaffold significantly influenced their biological activity, suggesting that further modifications could enhance potency and selectivity against target cells or pathogens .

Propriétés

IUPAC Name

8-bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2N5O/c13-7-4-10(15)19-20-8(5-17-11(7)20)12(21)18-6-1-2-16-9(14)3-6/h1-5H,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTNVDJWXYFIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NC(=O)C2=CN=C3N2N=C(C=C3Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732519
Record name 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177416-22-6
Record name 8-Bromo-6-chloro-N-(2-chloro-4-pyridinyl)imidazo[1,2-b]pyridazine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177416-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A ˜1:1 mixture 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid and 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid (6.57 g, 28.3) was suspended in DCE (140 mL), and treated with neat oxalyl chloride (5.52 g, 42.5 mmol) followed by N,N-dimethylformamide (0.207 g, 2.83 mmol). The reaction mixture was heated at 65° C. for 5 hours, concentrated and dried under high vacuum for 1 hr and taken into the next step without further purification. The crude mixture of acid chloride was suspended in DCE (100 mL) and treated with 2-chloropyridin-4-amine (4.37 g, 34.0 mmol) and N,N-diisopropylethylamine (5.49 g, 42.5 mmol) and stirred at room temperature for 2 hours. The reaction mixture was filtered through a Buchner funnel, and washed with DCE (2×25 mL) to isolate a 1:1 mixture of 6,8-dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide and 8-bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (7.7 g, 22.5 mmol, 79% yield) as a light brown solid. LC/MS (Phenomenex Luna 5 micron C18 4.6×30 mm, 0 to 100 B in 2 min with 1 min hold time, Flow rate=5 mL/min, detection at 254 nm, Solvent A: 10% methanol/90% water/0.1% TFA; Solvent B: 10% water/90% methanol/0.1% TFA) Rt=1.51 minutes. [M+H[=343.84, and [M+H[=387.8.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.57 g
Type
reactant
Reaction Step Two
Quantity
5.52 g
Type
reactant
Reaction Step Three
Quantity
0.207 g
Type
reactant
Reaction Step Four
Quantity
4.37 g
Type
reactant
Reaction Step Five
Quantity
5.49 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
140 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.